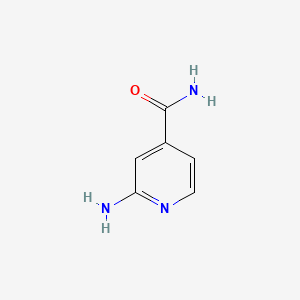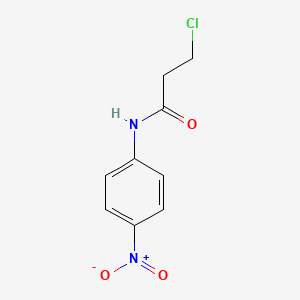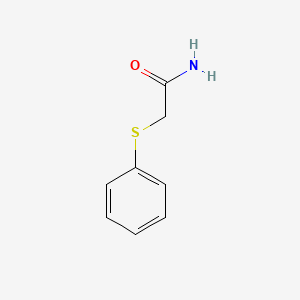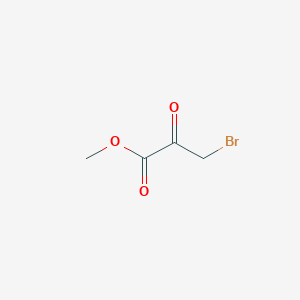![molecular formula C12H20N2O B1348346 4-[2-(Diethylamino)ethoxy]aniline CAS No. 38519-63-0](/img/structure/B1348346.png)
4-[2-(Diethylamino)ethoxy]aniline
概要
説明
“4-[2-(Diethylamino)ethoxy]aniline” is a chemical compound with the molecular formula C12H20N2O . It has an average mass of 208.300 Da and a monoisotopic mass of 208.157562 Da . It contains an aniline backbone and a diethylaminoethoxy group.
Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The boiling point of “4-[2-(Diethylamino)ethoxy]aniline” is 170/7 Torr . Its InChI Code is 1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 .科学的研究の応用
Synthesis and Antimicrobial Activity : One study describes the synthesis of a class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which includes 4-[2-(Diethylamino)ethoxy]aniline, showing significant antimicrobial activity against various microbial strains and dermatophyte fungi. This indicates potential applications in developing new antimicrobial agents (Banoji et al., 2022).
Catalytic Synthesis of N-Arylated Amines : Another study reports on a catalytic system for the synthesis of N-arylated amines, which are important intermediates in pharmaceutical and fine chemical industries. The system uses aromatic amines like 4-[2-(Diethylamino)ethoxy]aniline, showing high conversion rates and yields (Zheng & Wang, 2019).
Synthesis of Novel Organic Compounds : Research on the synthesis of new organic compounds, such as 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, includes the use of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, a group to which 4-[2-(Diethylamino)ethoxy]aniline belongs. These compounds could be of interest in the development of novel organic materials or pharmaceuticals (Gong & Kato, 2004).
Ultrasound Assisted Synthesis of Quinoline Derivatives : Aniline derivatives, including 4-[2-(Diethylamino)ethoxy]aniline, have been used in the ultrasound-assisted synthesis of quinoline derivatives. These compounds displayed antibacterial activities against gram-positive and gram-negative species, suggesting their potential in developing new antibacterial agents (Prasad et al., 2017).
- 4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives demonstrated their potential as selective insecticides. The derivatives were synthesized through ionic liquid-supported parallel synthesis and showed bioactivity against certain pests (Shen, Wang, & Song, 2013).
Electrical Conductivity and Self-Assembly in Polymers : Research involving poly(aniline) derivatives, including those with ethoxy substituents, focuses on their electrical conductivity and self-assembly properties. These materials have potential applications in nanotechnology and materials science due to their unique conductive and structural properties (Tiitu et al., 2004).
Inhibitors of Src Kinase Activity : A study on the optimization of 4-phenylamino-3-quinolinecarbonitriles for inhibiting Src kinase activity used compounds with a structure similar to 4-[2-(Diethylamino)ethoxy]aniline. These compounds showed promise in inhibiting Src-dependent cell proliferation, relevant in cancer research and treatment (Boschelli et al., 2001).
Safety And Hazards
特性
IUPAC Name |
4-[2-(diethylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJGGGIWERIGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329267 | |
| Record name | 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Diethylamino)ethoxy]aniline | |
CAS RN |
38519-63-0 | |
| Record name | 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

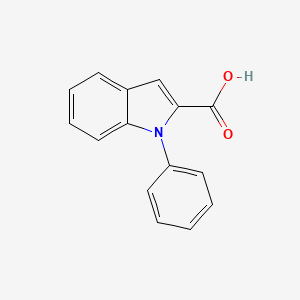
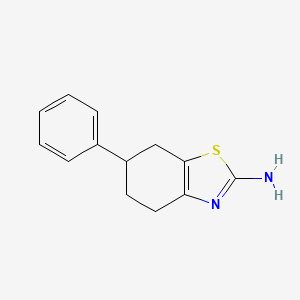
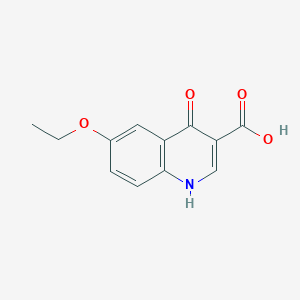
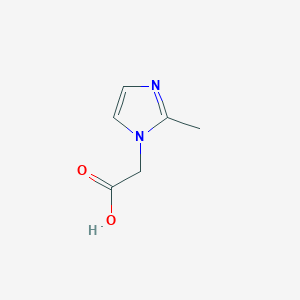
![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)


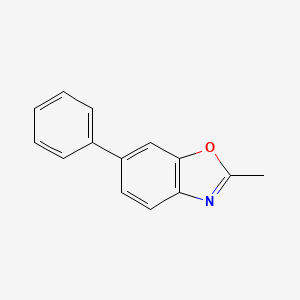
![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
